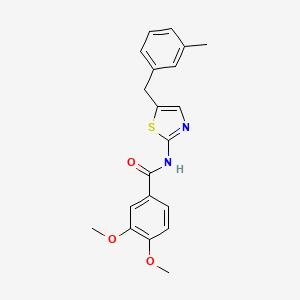

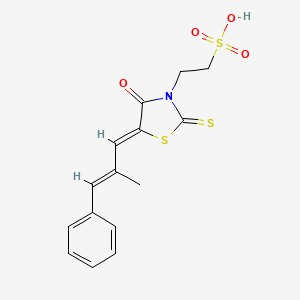

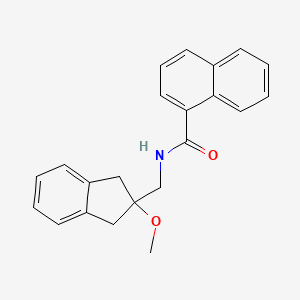

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoronicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoronicotinamide (abbreviated as CPI-006) is a small molecule inhibitor that selectively targets CD73, an enzyme that plays a key role in the adenosine pathway. CD73 is overexpressed in many types of cancer, and its inhibition has been shown to enhance anti-tumor immunity. CPI-006 has been the focus of scientific research due to its potential as a cancer immunotherapy agent.

科学的研究の応用

Synthesis and Pharmaceutical Intermediates

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoronicotinamide is involved in the synthesis of various pharmaceutical intermediates. Wang et al. (2006) describe a practical synthesis method for a related compound, which is a key pharmaceutical intermediate. This process involves palladium-catalyzed cyanation and regioselective chlorination, highlighting the compound's role in complex chemical syntheses (Wang et al., 2006).

Antibacterial Activity

A series of novel compounds, including those with a structure related to this compound, have been synthesized to combat infections caused by Gram-positive pathogens. These compounds exhibited potent antibacterial activity, especially against resistant strains like MRSA and VRE. Inagaki et al. (2003) note the significant antibacterial potency of these compounds, which can be attributed in part to their fluorinated structures (Inagaki et al., 2003).

Antitubercular and Antibacterial Agents

Compounds structurally similar to this compound have been synthesized and evaluated for their anti-tubercular and antibacterial properties. Suresh et al. (2014) reported that several of these compounds showed promising activity against Mycobacterium tuberculosis and other bacteria, highlighting their potential as therapeutic agents (Suresh et al., 2014).

Role in Drug Development

The compound plays a significant role in the development of new drugs. For instance, Schroeder et al. (2009) identified a derivative as a potent and selective inhibitor in the Met kinase superfamily, demonstrating the compound's relevance in targeted cancer therapy (Schroeder et al., 2009).

特性

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c14-9-3-8(5-15-6-9)13(19)16-10-4-12(18)17(7-10)11-1-2-11/h3,5-6,10-11H,1-2,4,7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNYNAVABNUBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate](/img/structure/B2453608.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2453609.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2453611.png)

![7-(4-fluorophenyl)-8-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453614.png)

![3-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B2453615.png)